N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(3-METHYLPHENOXY)ACETAMIDE
Overview
Description
N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(3-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(3-METHYLPHENOXY)ACETAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(3-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(3-METHYLPHENOXY)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It is explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(3-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that this compound can bind to specific proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar thiazole and bromophenyl structure but differs in the acetamide group.
2-({4-(2-BROMOPHENYL)-5-[(4-METHYLPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE: This compound features a triazole ring and a trifluoromethyl group, making it structurally similar but with different functional groups.
Uniqueness
N-{5-[(4-BROMOPHENYL)METHYL]-1,3-THIAZOL-2-YL}-2-(3-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of functional groups and the presence of both bromophenyl and methoxyphenyl groups.
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2S/c1-13-3-2-4-16(9-13)24-12-18(23)22-19-21-11-17(25-19)10-14-5-7-15(20)8-6-14/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPVPOKZHJMFKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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